molecular formula C19H13ClN6 B15029331 7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B15029331
M. Wt: 360.8 g/mol
InChI Key: JBARIIMCRBBABA-UHFFFAOYSA-N
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Description

7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with a 1,3-diketone.

    Formation of the triazole ring: The pyrazole intermediate is then reacted with an azide to form the triazole ring.

    Formation of the pyrimidine ring: The final step involves the condensation of the triazole intermediate with a suitable aldehyde or ketone to form the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the active site of CDKs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the benzyl and chlorophenyl groups contributes to its binding affinity and selectivity towards specific molecular targets .

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

10-benzyl-5-(2-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6/c20-16-9-5-4-8-14(16)18-23-24-19-15-10-22-26(17(15)21-12-25(18)19)11-13-6-2-1-3-7-13/h1-10,12H,11H2

InChI Key

JBARIIMCRBBABA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5Cl

Origin of Product

United States

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